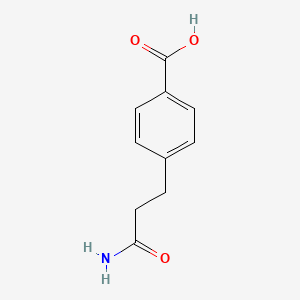

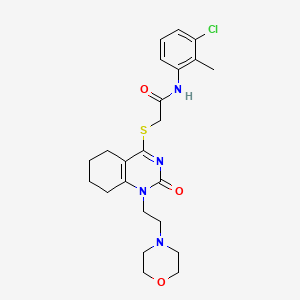

![molecular formula C24H28N6O4S B2480884 N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893914-81-3](/img/structure/B2480884.png)

N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by complex molecular structures with potential applications in various fields of chemistry and biology. Its intricate design suggests possible utility in material science, catalysis, or as a pharmacophore in drug development, excluding its use and dosage information as requested.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler building blocks. For example, the synthesis of similar compounds has been achieved through condensation reactions, where smaller molecules combine under specific conditions, forming a more complex structure. Compounds with thieno[2,3-d]pyrimidin-4-ones have been synthesized through reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding its chemical behavior and reactivity. The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have been determined, revealing a folded conformation around the thioacetamide bridge (Subasri et al., 2016).

Scientific Research Applications

Synthesis and Reactivity

- Research by Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. This work highlights the synthetic routes for constructing pyrimidine derivatives, which could be relevant for synthesizing compounds similar to the one (Davoodnia et al., 2009).

Anticonvulsant Applications

- Severina et al. (2020) focused on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This suggests potential neurological applications for similar pyrimidine derivatives (Severina et al., 2020).

Imaging and Diagnostic Use

- Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, based on pyrazolo[1,5-a]pyrimidineacetamides. This illustrates the diagnostic imaging applications of pyrimidineacetamide derivatives, which could be extrapolated to the compound (Dollé et al., 2008).

Antitumor and Antimicrobial Activity

- Shams et al. (2010) examined novel syntheses and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors. The study underscores the antitumor potential of pyrimidine derivatives (Shams et al., 2010).

- Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, showing antimicrobial activity. This research suggests that pyrimidine derivatives could also possess antimicrobial properties (Bondock et al., 2008).

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O4S/c1-14(31)25-16-10-7-11-17(12-16)26-18(32)13-35-22-19-21(29(2)24(34)30(3)23(19)33)27-20(28-22)15-8-5-4-6-9-15/h7,10-12,15H,4-6,8-9,13H2,1-3H3,(H,25,31)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTONLWCWOIOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

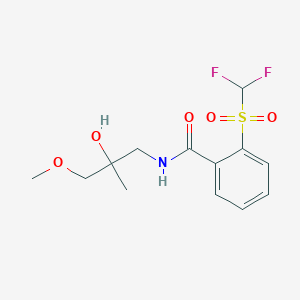

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)

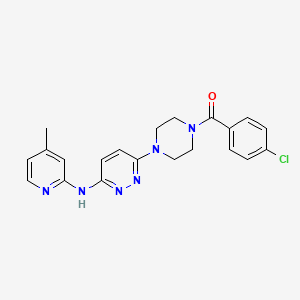

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

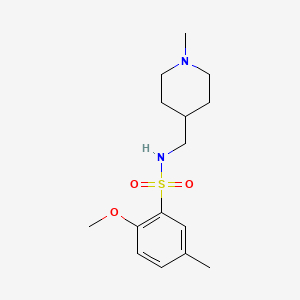

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)